

The Role of DS18561882 in One-Carbon Metabolism: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent and selective MTHFD2 inhibitor, **DS18561882**, and its role within the context of one-carbon metabolism. This document details the mechanism of action, summarizes key quantitative data, provides experimental methodologies, and visualizes relevant pathways and workflows.

Introduction: One-Carbon Metabolism and the Significance of MTHFD2

One-carbon (1C) metabolism is a complex network of interconnected biochemical pathways crucial for cellular biosynthesis and homeostasis.[1] These pathways are responsible for the transfer of one-carbon units, which are essential for the synthesis of nucleotides (purines and thymidylate), amino acids, and for epigenetic regulation through methylation.[2][3] The 1C metabolic network is compartmentalized within the cytoplasm, mitochondria, and nucleus.[3]

Mitochondrial 1C metabolism plays a pivotal role, particularly in rapidly proliferating cells, by providing one-carbon units for cytoplasmic processes.[3] A key enzyme in this mitochondrial pathway is Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2).[4] MTHFD2 is highly expressed during embryonic development and is significantly upregulated in a wide range of cancers, while its expression is low or undetectable in most healthy adult tissues.[4][5] This differential expression makes MTHFD2 an attractive therapeutic target for anticancer drug development, offering a potential window for selective tumor targeting with minimal side effects.



[4][6] High MTHFD2 expression has been correlated with poor prognosis in various cancers, including breast cancer, liver cancer, and acute myeloid leukemia (AML).[2][4]

DS18561882: A Potent and Selective MTHFD2 Inhibitor

DS18561882 is a small molecule inhibitor that has demonstrated high potency and isozyme-selectivity for MTHFD2.[4][7] It was developed through structure-based drug design, originating from a tricyclic coumarin scaffold.[7]

Mechanism of Action

The primary mechanism of action of **DS18561882** is the competitive inhibition of the MTHFD2 enzyme.[8] By blocking MTHFD2, **DS18561882** disrupts the mitochondrial 1C pathway, leading to a depletion of formate. This reduction in formate availability prevents the de novo synthesis of purines, which are essential building blocks for DNA and RNA.[9] The inability of cancer cells to produce sufficient nucleotides for DNA replication leads to cell cycle arrest and an inhibition of proliferation.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data for **DS18561882** from in vitro and in vivo studies.



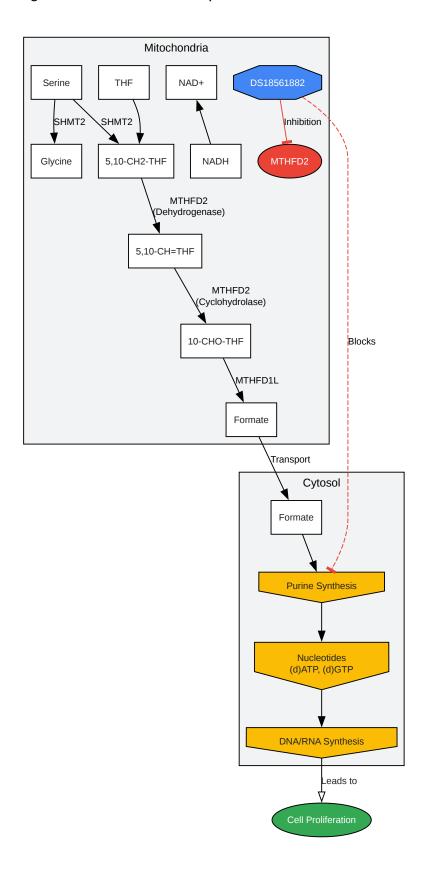
Parameter	Value	Target	Cell Line	Reference
IC50	0.0063 μM (6.3 nM)	MTHFD2	N/A	[8]
IC50	0.57 μM (570 nM)	MTHFD1	N/A	[8]
Selectivity	~90-fold for MTHFD2 over MTHFD1	MTHFD2/MTHF D1	N/A	[5]
GI50	140 nM	Cell Growth	MDA-MB-231	[4][8]
Table 1: In Vitro Activity of DS18561882				

Animal Model	Cell Line	Dose	Effect	Reference
Mouse Xenograft	MDA-MB-231 (Breast Cancer)	30, 100, and 300 mg/kg (oral, BID)	Dose-dependent tumor growth inhibition. At 300 mg/kg, tumor growth was almost completely inhibited (TGI: 67%) with no change in mouse weight.	[4][8]
Table 2: In Vivo Efficacy of DS18561882				

Signaling Pathways and Experimental Workflows



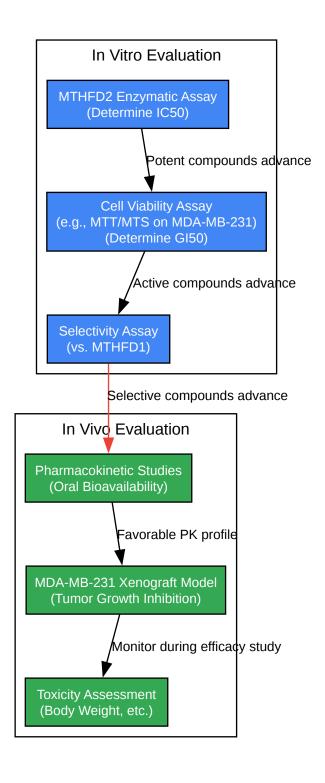
Visual representations of the one-carbon metabolism pathway and a typical experimental workflow for evaluating MTHFD2 inhibitors are provided below.





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Caption: One-carbon metabolism pathway and the inhibitory action of **DS18561882**.



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Caption: Experimental workflow for evaluating MTHFD2 inhibitors like **DS18561882**.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of MTHFD2 inhibitors. Below are representative protocols based on common practices in the field.

MTHFD2 Enzymatic Inhibition Assay

This biochemical assay is used to determine the direct inhibitory activity of **DS18561882** on the MTHFD2 enzyme by measuring the production of NADH.

Materials:

- Recombinant human MTHFD2 protein
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT
- Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)
- Cofactor: NAD+
- DS18561882 dissolved in DMSO
- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare a reaction mixture containing the assay buffer, recombinant MTHFD2 enzyme, and NAD+.
- Add serial dilutions of DS18561882 (or DMSO as a vehicle control) to the wells of the 96-well plate.
- Incubate the plate for a predetermined time at room temperature to allow the inhibitor to bind to the enzyme.



- Initiate the enzymatic reaction by adding the substrate, CH2-THF, to all wells.
- Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH. Take readings every 30-60 seconds for 15-30 minutes.
- Calculate the initial reaction velocity for each inhibitor concentration.
- Plot the reaction velocities against the inhibitor concentrations and fit the data to a doseresponse curve to determine the IC50 value.[10]

Cell Viability (MTT) Assay

This cell-based assay determines the effect of **DS18561882** on the proliferation of cancer cells, such as the MDA-MB-231 human breast cancer cell line.

Materials:

- MDA-MB-231 cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- DS18561882 dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water)
- 96-well cell culture plates
- Multichannel pipette
- Microplate reader capable of measuring absorbance at 570 nm

Procedure:

 Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.



- Prepare serial dilutions of DS18561882 in complete culture medium.
- Remove the old medium from the cells and add 100 μL of the medium containing the different concentrations of DS18561882 (and a vehicle control).
- Incubate the plate for 72 hours.
- Add 10 μL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Add 100 μL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI50 (half-maximal growth inhibition) value.[11][12]

In Vivo Mouse Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy and tolerability of **DS18561882** in vivo.

Materials:

- Immunocompromised mice (e.g., female BALB/c nude mice, 6-8 weeks old)
- MDA-MB-231 human breast cancer cells
- Serum-free culture medium (for cell injection)
- Matrigel (optional, can improve tumor take rate)
- DS18561882
- Vehicle for oral gavage (e.g., 0.5% w/v methyl cellulose 400 solution)
- Calipers for tumor measurement



Animal balance

Procedure:

- Tumor Implantation: Harvest MDA-MB-231 cells and resuspend them in serum-free medium (optionally mixed 1:1 with Matrigel) at a concentration of 5 x 107 cells/mL. Subcutaneously inject 100 μL of the cell suspension (5 x 106 cells) into the flank of each mouse.[13][14]
- Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Once tumors reach the desired size, randomize the mice into treatment and control groups.
- Drug Administration: Prepare the dosing solution of DS18561882 suspended in 0.5% methyl cellulose. Administer the designated dose (e.g., 30, 100, or 300 mg/kg) to the treatment groups via oral gavage, typically twice daily (BID). The control group receives the vehicle only.[8]
- Monitoring: Measure the tumor volume (Volume = (length x width²)/2) and the body weight of the mice 2-3 times per week. Monitor the general health of the animals.
- Endpoint: Continue the treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. At the end of the study, euthanize the mice, and excise and weigh the tumors.
- Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Analyze statistical significance.

Conclusion

DS18561882 is a well-characterized, potent, and selective inhibitor of MTHFD2, a key enzyme in mitochondrial one-carbon metabolism that is overexpressed in many cancers. Its mechanism of action, centered on the disruption of purine synthesis, leads to significant anti-proliferative effects in cancer cells. The robust in vitro and in vivo data, combined with a favorable pharmacokinetic profile, underscore the therapeutic potential of targeting MTHFD2 with inhibitors like **DS18561882** in oncology drug development. The experimental protocols outlined in this guide provide a framework for the continued investigation and evaluation of this and other MTHFD2-targeting compounds.



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